molecular formula C14H7F4NO3 B12575305 2,3,4,5-Tetrafluoro-6-(phenylcarbamoyl)benzoic acid CAS No. 261948-08-7

2,3,4,5-Tetrafluoro-6-(phenylcarbamoyl)benzoic acid

Cat. No.: B12575305
CAS No.: 261948-08-7
M. Wt: 313.20 g/mol
InChI Key: JAWWZNOMSZYGFX-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluoro-6-(phenylcarbamoyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C14H7F4NO3. This compound is characterized by the presence of four fluorine atoms and a phenylcarbamoyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,3,4,5-tetrafluorobenzoic acid with phenyl isocyanate under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity 2,3,4,5-Tetrafluoro-6-(phenylcarbamoyl)benzoic acid .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrafluoro-6-(phenylcarbamoyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted fluorobenzoic acids.

    Reduction: Formation of phenylcarbamoyl amines.

    Oxidation: Formation of carboxylate salts.

Scientific Research Applications

2,3,4,5-Tetrafluoro-6-(phenylcarbamoyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrafluoro-6-(phenylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylcarbamoyl group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrafluorobenzoic acid: A precursor in the synthesis of 2,3,4,5-Tetrafluoro-6-(phenylcarbamoyl)benzoic acid.

    2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: Another fluorinated benzoic acid derivative with different functional groups.

    4-Azido-2,3,5,6-tetrafluorobenzoic acid: Contains an azido group, used in click chemistry applications.

Uniqueness

This compound is unique due to the combination of fluorine atoms and the phenylcarbamoyl group, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry .

Properties

CAS No.

261948-08-7

Molecular Formula

C14H7F4NO3

Molecular Weight

313.20 g/mol

IUPAC Name

2,3,4,5-tetrafluoro-6-(phenylcarbamoyl)benzoic acid

InChI

InChI=1S/C14H7F4NO3/c15-9-7(13(20)19-6-4-2-1-3-5-6)8(14(21)22)10(16)12(18)11(9)17/h1-5H,(H,19,20)(H,21,22)

InChI Key

JAWWZNOMSZYGFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)C(=O)O

Origin of Product

United States

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